2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2-methoxyphenyl)acetamide
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Description
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide Herbicides and Environmental Metabolism
Chloroacetamide herbicides, such as acetochlor and metolachlor, demonstrate the importance of understanding the environmental metabolism and potential toxicological impact of chemical compounds. Research indicates these herbicides undergo complex metabolic pathways in both human and rat liver microsomes, leading to various metabolites. This information is crucial for evaluating the environmental persistence and potential health risks associated with the use of these herbicides (Coleman et al., 2000; Coleman et al., 2000).
Anticonvulsant and Biological Activities
Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, related to the queried chemical structure, show significant anticonvulsant activity. This highlights the potential of structurally similar compounds in developing therapeutic agents. The research into these compounds' anticonvulsant properties offers insight into how minor modifications in chemical structure can impact biological activity (Aktürk et al., 2002).
Photochromism and Molecular Conformations
Research into the molecular conformations and photochromic properties of certain imidazole derivatives sheds light on the versatile applications of these compounds in materials science. Understanding how different molecular conformations co-exist and interact with light can inform the development of novel materials with specific optical properties (Narayana et al., 2016).
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-20(2)23-18(13-8-10-14(21)11-9-13)19(26)24(20)12-17(25)22-15-6-4-5-7-16(15)27-3/h4-11H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIFOUGFCVVKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=O)N1CC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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